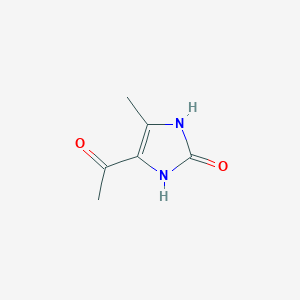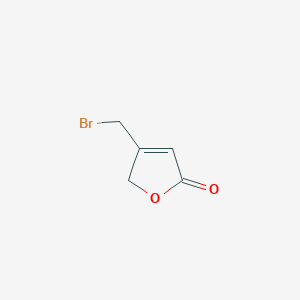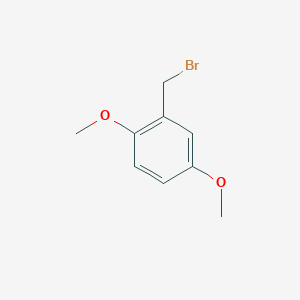
3-(1,3-Benzothiazol-2-yl)propanoic acid
説明
Synthesis Analysis
- The synthesis of derivatives of 3-(1,3-Benzothiazol-2-yl)propanoic acid has been explored in several studies. For instance, Aydın et al. (2004) described the synthesis of a compound with a main benzothiazole group and substituents including a propanoic acid group. This synthesis involved a disorder in the terminal propanoic acid group (Aydın et al., 2004).
- Al-Hasani et al. (2011) detailed the synthesis of a new derivative through the cyclization of 3-(benzo(d)thiazol-2- ylimino) indolin-2-one and α-mercapto acetic acid (Al-Hasani, Al-byatti, & Al Azawi, 2011).
Molecular Structure Analysis
- The molecular structure of derivatives of this compound has been characterized in various studies. For example, Ghandi et al. (2011) prepared a compound that underwent a one-pot reaction with amines and alkyl isocyanides, forming novel benzimidazole-fused 1,4-diazepine-5-ones (Ghandi, Zarezadeh, & Taheri, 2011).
Chemical Reactions and Properties
- Farag et al. (1996) explored the reactivity of 3-(benzothiazol-2-yl)-3-oxopropanenitrile, a compound related to this compound, demonstrating its potential in synthesizing a range of derivatives through reactions with heterocyclic diazonium salts (Farag, Dawood, & Kandeel, 1996).
Physical Properties Analysis
- The physical properties of derivatives of this compound, including crystal structure and molecular conformation, have been analyzed. Aydin et al. (2002) conducted a crystallographic study on a related compound, providing insights into its physical characteristics (Aydin, Arici, Akkurt, Akkoç, & Sahin, 2002).
科学的研究の応用
Synthesis of Novel Compounds
3-(1,3-Benzothiazol-2-yl)propanoic acid has been utilized in the synthesis of novel compounds. For instance, it played a role in the creation of benzimidazo[1,2-a][1,4]diazepinones through a one-pot reaction involving amines and alkyl isocyanides. This method yielded benzimidazole-fused 1,4-diazepine-5-ones in moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).
Antimicrobial Activity
Several studies have focused on the antimicrobial potential of benzothiazole derivatives, including those related to this compound. Compounds synthesized from benzothiazolyl carboxyhydrazide showed promising antimicrobial activity, suggesting the utility of these derivatives in developing new antimicrobial agents (Rajeeva, Srinivasulu, & Shantakumar, 2009). Another study highlighted the synthesis of benzothiazole derivatives, showcasing their antimicrobial capabilities, thereby indicating their potential in pharmaceutical applications (Abbas, Salem, Kassem, El-Moez, & Elkady, 2014).
Corrosion Inhibition
Benzothiazole derivatives have been examined for their role in corrosion inhibition. A study involving benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated their efficacy, surpassing previously reported inhibitors from the same family. The inhibitors displayed the ability to adsorb onto surfaces both physically and chemically (Hu et al., 2016).
Pharmaceutical Applications
In pharmaceutical research, benzothiazole derivatives have shown potential in various applications. For instance, this compound derivatives have been found in biologically active molecules and pharmaceuticals, indicating their significance in drug development (Tan et al., 2017).
Safety and Hazards
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c12-10(13)6-5-9-11-7-3-1-2-4-8(7)14-9/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHNQTHDJEZTVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354380 | |
| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29198-86-5 | |
| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1,3-benzothiazol-2-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(1,3-Benzothiazol-2-yl)propanoic acid interact with HDAC6 and what are the potential downstream effects?
A: The research paper ["Crystal structure of fragment this compound bound in the ubiquitin binding pocket of the HDAC6 zinc-finger domain"] [] investigates the binding of this compound to the zinc-finger domain of HDAC6. Specifically, the crystal structure reveals that the compound occupies the ubiquitin-binding pocket of this domain [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















